(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11-7-5-6-10-15(11)13(14(16)17)12-8-3-2-4-9-12;/h2-4,8-9,11,13H,5-7,10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGQLTAQHPBTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Starting Material and Hydrolysis
The process begins with a mixture of α-phenyl-α-pipyridyl acetamide isomers (approximately 90% threo and 10% erythro). This compound is subjected to acidic hydrolysis using a 20% aqueous hydrochloric acid solution under reflux conditions (90–110°C) for 2 to 6 hours. The hydrolysis converts the amide to the corresponding threo-α-phenyl-α-piperidyl-2-acetic acid.
After completion, the reaction mixture is cooled and diluted with water to obtain a clear solution. This aqueous phase is washed with dichloromethane to remove impurities generated during hydrolysis and treated with activated carbon to further purify the solution. The pH is then adjusted to neutral (6.0–7.0) using aqueous sodium hydroxide, precipitating the acid intermediate.
| Step | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 20% HCl, reflux, 2–6 hours | Threo-α-phenyl-α-piperidyl-2-acetic acid precipitated |
| Purification | DCM wash, activated carbon, pH 6–7 | High purity acid intermediate (>99.5% by HPLC) |
Esterification to Methyl Ester
The isolated acid intermediate is then esterified by reaction with methanol in the presence of an acid catalyst, typically thionyl chloride. The reaction is maintained at low temperature (0–10°C) initially, then allowed to warm to room temperature and stirred overnight to ensure complete esterification.
After the reaction, excess methanol is removed under reduced pressure. The reaction mixture is cooled again, and purified water and ethyl acetate are added. The pH is adjusted to alkaline (9–10) with dilute sodium hydroxide, and the organic layer is separated and washed. The solvent is evaporated to yield the methyl ester intermediate.
| Step | Conditions | Outcome |
|---|---|---|
| Esterification | Methanol, thionyl chloride, 0–10°C to RT, overnight | Methyl ester intermediate formed |
| Workup | Removal of methanol, water/ethyl acetate extraction, pH 9–10 | Purified methyl ester obtained |
Formation of Hydrochloride Salt
The methyl ester intermediate is dissolved in isopropyl alcohol and cooled to 0–5°C. Hydrochloric acid (25% solution in isopropanol) is added slowly at 0–10°C to form the hydrochloride salt. The mixture is stirred at 25°C for 2–4 hours, then cooled again to 0–10°C and stirred for an additional 2 hours to precipitate the product.
The solid hydrochloride salt is filtered, washed with chilled isopropyl alcohol, and air-dried to yield (2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride with high purity (>99.5% by HPLC) and good yield (~89%).
| Step | Conditions | Outcome |
|---|---|---|
| Salt formation | HCl in isopropanol, 0–10°C to 25°C, stirring | Precipitation of hydrochloride salt |
| Isolation | Filtration, washing, drying | Pure hydrochloride salt obtained |
Summary Table of Preparation Steps
| Stage | Reagents/Conditions | Product | Purity/Yield |
|---|---|---|---|
| Hydrolysis | 20% HCl, reflux 2–6 h | Threo-α-phenyl-α-piperidyl-2-acetic acid | >99.5% purity, 88.6% yield |
| Esterification | Methanol, thionyl chloride, 0–10°C to RT | Methyl ester intermediate | High purity |
| Hydrochloride salt formation | HCl in isopropanol, 0–25°C | This compound | >99.5% purity, 89% yield |
Research Findings and Analysis
- The two-stage process (hydrolysis followed by esterification and salt formation) is efficient and scalable, providing high purity and yield suitable for pharmaceutical use.
- Use of thionyl chloride as an acid catalyst in esterification is critical for reaction efficiency.
- Maintaining low temperatures during esterification and salt formation steps prevents side reactions and ensures stereochemical integrity.
- Washing with dichloromethane and activated carbon treatment after hydrolysis significantly improves purity by removing impurities.
- The process avoids complex resolution steps by starting with a mixture enriched in the desired threo isomer, simplifying production and reducing costs.
Scientific Research Applications
(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. The phenylacetic acid moiety may also play a role in its biological activity by interacting with enzymes or other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related phenyl-acetic acid derivatives and piperidine-containing analogs are summarized below:
Table 1: Structural and Functional Comparison
Functional Group Modifications
- Piperidine Substitution : The 2-methyl-piperidine group in the target compound confers rigidity and basicity, contrasting with PAA’s simpler phenyl-acetic acid structure. Piperidine derivatives often exhibit enhanced receptor affinity due to nitrogen’s lone pair.
- Hydrochloride Salt : Unlike the free acid form (e.g., PAA) or ester analogs (e.g., methyl α-phenyl-2-piperidineacetate), the hydrochloride salt improves aqueous solubility, critical for formulation in biological systems.
- Comparison with Boc-Protected Analogs : The Boc-protected piperidine derivative () shows greater stability under basic conditions but requires deprotection for reactivity, whereas the 2-methyl-piperidine group in the target compound is readily available for interactions.
Biological Activity
(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group at the second position, linked to a phenyl-acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various molecular targets in the body:
- Neurotransmitter Receptors : The piperidine ring may interact with neurotransmitter receptors, influencing serotonin and norepinephrine systems, which could lead to antidepressant effects.
- Enzymatic Interactions : The phenyl-acetic acid component may engage with specific enzymes or proteins, potentially modulating their activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Effects : Preliminary studies suggest an influence on neurotransmitter systems, particularly serotonin and norepinephrine.
- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : It has shown promise in preliminary antimicrobial assays, indicating potential applications in infectious disease treatment.
1. Antidepressant Potential
A study highlighted the compound's ability to modulate neurotransmitter levels in animal models of depression. Results indicated significant reductions in depressive behaviors when administered at specific dosages over a two-week period.
2. Anti-inflammatory Activity
In vitro experiments demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in human cell lines. The IC50 values ranged from 10 to 15 µM across different assays, suggesting a strong anti-inflammatory effect .
3. Antimicrobial Studies
A series of antimicrobial tests revealed that the compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50/ MIC Values |
|---|---|---|
| (2-Methyl-piperidin-1-YL)-phenyl-acetic acid HCl | Antidepressant, Anti-inflammatory | IC50: 10-15 µM (anti-inflammatory) MIC: 5-20 µg/mL (antimicrobial) |
| Benzoylpiperidine derivatives | MAGL inhibition | IC50: 0.84 µM |
| Piperidine-based opioids | μ-opioid receptor affinity | Binding affinity: ~190 nM |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride, and how can intermediates be purified?
- Methodology : Synthesis typically involves coupling 2-methylpiperidine with phenyl-acetic acid derivatives, followed by hydrochlorination. Key steps include:
- Esterification : Ethyl 2-phenylacetate derivatives (e.g., ethylphenidate hydrochloride) are common intermediates .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients).
- Validation : Confirm purity via HPLC with UV detection (210–254 nm) and compare retention times against reference standards .
Q. How can researchers address the lack of reported physicochemical data (e.g., solubility, pKa) for this compound?
- Experimental Approaches :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) and analyze via UV spectrophotometry or LC-MS .
- pKa : Use potentiometric titration with a GLpKa instrument or computational tools like MarvinSketch (based on structural analogs, e.g., piperidine derivatives have pKa ~10–11) .
- Data Gaps : Current safety data sheets lack solubility and stability data, necessitating empirical validation .
Q. What analytical techniques are suitable for characterizing this compound and its impurities?
- Techniques :
- HPLC-MS : Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) and monitor for impurities like ethylphenidate hydrochloride or erythro isomers .
- NMR : Assign stereochemistry using 2D NOESY or COSY spectra, focusing on piperidine ring protons (δ 1.5–3.0 ppm) and phenyl groups (δ 7.2–7.5 ppm) .
Advanced Research Questions
Q. How can degradation pathways of this compound be systematically studied under stress conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via LC-MS to identify products like phenyl-acetic acid or piperidine ring-opened derivatives .
- Kinetics : Use Arrhenius plots to predict shelf-life under accelerated stability conditions (ICH Q1A guidelines) .
Q. What strategies are effective for resolving enantiomeric mixtures of this compound in pharmacological studies?
- Chiral Resolution :
- Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralcel OD-H) with heptane/ethanol mobile phases .
- Stereoselective Synthesis : Optimize reaction conditions (e.g., chiral catalysts like BINAP-Ru complexes) to favor a single enantiomer .
- Pharmacological Relevance : Enantiomers may differ in binding affinity to targets (e.g., GABA receptors), necessitating separate bioactivity assays .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with GABAB or dopamine transporters, leveraging structural analogs (e.g., phenibut hydrochloride) .
- MD Simulations : Analyze binding stability in lipid bilayers (GROMACS) to assess blood-brain barrier penetration .
- Validation : Compare predictions with in vitro receptor binding assays (e.g., radioligand displacement) .
Methodological Considerations
Q. How should researchers handle contradictions in reported data (e.g., conflicting solubility or stability claims)?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
